Cas no 32809-21-5 (2,6-Piperidinedione,1-(3,5-dichlorophenyl)-)
32809-21-5 structure
Product Name:2,6-Piperidinedione,1-(3,5-dichlorophenyl)-
CAS No:32809-21-5
MF:C11H9Cl2NO2
MW:258.100661039352
CID:309241
PubChem ID:169473
Update Time:2025-04-19
2,6-Piperidinedione,1-(3,5-dichlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Piperidinedione,1-(3,5-dichlorophenyl)-
- 1-(3,5-dichlorophenyl)piperidine-2,6-dione
- 1-(3,5-Dichlorophenyl)-2,6-piperidinedione
- N-(3,5-Dichlorophenyl)glutarimide
- 32809-21-5
- 2,6-Piperidinedione, 1-(3,5-dichlorophenyl)-
- Maybridge1_007365
- DTXSID30186487
- N-(3,5-Dichlorophenyl) glutarimide
- N-Diclph-GI
- SCHEMBL11754451
- HMS562G17
- ZGZPBOAFKVGCKF-UHFFFAOYSA-N
-
- Inchi: 1S/C11H9Cl2NO2/c12-7-4-8(13)6-9(5-7)14-10(15)2-1-3-11(14)16/h4-6H,1-3H2
- InChI Key: ZGZPBOAFKVGCKF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)N1C(CCCC1=O)=O)Cl
Computed Properties
- Exact Mass: 257.00117
- Monoisotopic Mass: 257.0010339g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- PSA: 37.38
2,6-Piperidinedione,1-(3,5-dichlorophenyl)- Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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